molecular formula C4H4ClN3 B1282369 5-Amino-4-chloropyrimidine CAS No. 54660-78-5

5-Amino-4-chloropyrimidine

Cat. No. B1282369
CAS RN: 54660-78-5
M. Wt: 129.55 g/mol
InChI Key: LHGMCUVJFRBVBH-UHFFFAOYSA-N
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Description

5-Amino-4-chloropyrimidine is a versatile chemical scaffold that has been extensively studied due to its potential applications in medicinal chemistry. The core structure of 5-amino-4-chloropyrimidine is a pyrimidine ring, a heterocyclic aromatic organic compound similar to pyridine. One of the carbon atoms in this six-membered ring is substituted with a chlorine atom, and an amino group is attached to the adjacent carbon, making it a suitable candidate for further chemical modifications and the synthesis of various derivatives with potential biological activities .

Synthesis Analysis

The synthesis of 5-amino-4-chloropyrimidine derivatives has been achieved through various methods. One approach involves a one-pot ultrasound-promoted synthesis, which is an environmentally friendly and rapid method for creating thiadiazolo pyrimidine derivatives with potential anticancer properties . Another method utilizes the Mitsunobu reaction for the synthesis of furo[2,3-d]pyrimidines, which involves the reaction of hydroxymethyl intermediates with N-mesyl- and N-nosylarylamines . Additionally, analogues of 5-amino-4-chloropyrimidine have been synthesized for the inhibition of VEGFR-2 and CDK1, which included a structure-activity relationship (SAR) study and kinase selectivity profiling . Furthermore, novel fused pyrimidine derivatives have been constructed from 4-amino-2,6-dichloropyrimidine through condensation and cyclization reactions .

Molecular Structure Analysis

The molecular structure of 5-amino-4-chloropyrimidine derivatives has been elucidated using various techniques, including single-crystal X-ray diffraction. The pyrimidine unit offers two ring nitrogen atoms as proton-accepting sites, which can lead to different tautomeric forms of the cation in the crystalline state . The bond lengths and angles in these structures provide insights into the electronic distribution and polarization within the molecules. The presence of substituents on the pyrimidine ring can significantly influence the molecular conformation and the potential for intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-4-chloropyrimidine derivatives is diverse, allowing for the introduction of various functional groups. For instance, regioselective displacements of chlorines and diazotation reactions have been employed to create a library of thiazolo[4,5-d]pyrimidines, which were screened for their inhibitory activity against SecA from Escherichia coli and Staphylococcus aureus . The reactivity of these compounds is also influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the outcome of reactions such as nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-4-chloropyrimidine derivatives are crucial for their potential therapeutic applications. The compounds synthesized in these studies have been evaluated for their drug-like properties, including ADME (absorption, distribution, metabolism, and excretion) profiles . The crystalline forms of these compounds can exhibit phenomena such as tautomerism, twinning, and disorder, which are important for understanding their stability and solubility . Additionally, the formation of hydrogen-bonded sheets and the presence of halogen bonds contribute to the solid-state properties of these derivatives .

Scientific Research Applications

  • Scientific Field: Organic Synthesis and Pharmaceuticals

    • Application : 5-Amino-4-chloropyrimidine is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis or pharmaceutical process. The compound could potentially be used to create a variety of different organic compounds or pharmaceutical products .
  • Scientific Field: Anti-inflammatory Research

    • Application : Pyrimidines, including 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, have been studied for their potential anti-inflammatory effects .
    • Methods of Application : The target compounds were evaluated in mouse peritoneal cells via in vitro NO analysis .
    • Results or Outcomes : The study found that a large number of pyrimidines exhibit potent anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Scientific Field: Synthesis of Fused Pyrimidines
    • Application : 5-Amino-4-chloropyrimidine can be used in the synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out. Unfortunately, the exact technical details or parameters are not provided in the sources .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis process. The compound could potentially be used to create a variety of different fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, and others .
  • Scientific Field: Palladium-Catalyzed Cyanation

    • Application : 2-Amino-4-chloropyrimidine, a related compound, is used as a substrate in a palladium-catalyzed cyanation with zinc (II) cyanide .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular cyanation process being carried out. Unfortunately, the exact technical details or parameters are not provided in the sources .
    • Results or Outcomes : The outcomes would also depend on the specific cyanation process. The compound could potentially be used to create a variety of different cyanated compounds .
  • Scientific Field: Age Reversal Research

    • Application : Scientists from Harvard Medical School, the University of Maine, and MIT have published a groundbreaking study revealing a chemical method to reprogram cells to a more youthful state . While the specific role of 5-Amino-4-chloropyrimidine in this research is not mentioned, it’s possible that it could be used in similar cellular reprogramming research given its role in other biological applications.
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular cellular reprogramming process being carried out. Unfortunately, the exact technical details or parameters are not provided in the sources .
    • Results or Outcomes : The outcomes would also depend on the specific cellular reprogramming process. The technique offers a potential alternative to gene therapy for reversing aging .

properties

IUPAC Name

4-chloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGMCUVJFRBVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539706
Record name 4-Chloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-chloropyrimidine

CAS RN

54660-78-5
Record name 4-Chloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-chloropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
CG TEMPLE JR - 1962 - search.proquest.com
… Various 4-chloro-5-substituted-aminopyrimidines could be prepared by treatment of a 5-amino-4-chloropyrimidine (ie, 7B)14*25 with an appropriate reagent (ie, HCOOH). Some 5-…
Number of citations: 0 search.proquest.com
R Ghosh, JK Maity, MGB Drew, B Achari… - Synthesis, 2010 - thieme-connect.com
… Hydrogenolytic cleavage of the isoxazolidine rings of the purified products followed by insertion of 5-amino-4-chloropyrimidine moiety and purine ring construction smoothly afforded …
Number of citations: 3 www.thieme-connect.com
JH Lister - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
BECAUSE of the biological activity shown by the dipurin-9-ylethane (I; X=[CHJ,)(CB 2685),, which contains the purine portion of the antitumour antibiotic" puromycin," some related …
Number of citations: 2 pubs.rsc.org
C Ai, W Zhang, L Zhou, X Cai, Z Zheng - Journal of Molecular Structure, 2021 - Elsevier
… 4,5-Diaminopyrimidine 2 was first synthesized through nucleophilic substitution of 5-Amino-4-chloropyrimidine 1, as shown in Scheme 1. Condensation of the 4,5-Diaminopyrimidine …
Number of citations: 2 www.sciencedirect.com
G Shaw - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary Purine derivatives are among the most ubiquitous of all naturally occurring heterocyclic compounds. The purine nucleotides together with analogous pyrimidine …
Number of citations: 1 www.sciencedirect.com
N Fresneau, N Dumas, BB Tournier, C Fossey… - European journal of …, 2015 - Elsevier
With the aim to develop a suitable radiotracer for the brain imaging of the serotonin 4 receptor subtype (5-HT 4 R) using single photon emission computed tomography (SPECT), we …
Number of citations: 10 www.sciencedirect.com
N Fresneau, T Cailly, F Fabis, JP Bouillon - Tetrahedron, 2013 - Elsevier
… The Suzuki–Miyaura cross-coupling reactions using commercially available 2-amino-3-chloropyrazine, 5-amino-4-chloropyrimidine and 4-amino-5-iodopyrimidine as starting materials …
Number of citations: 9 www.sciencedirect.com
SW Youn - Organic preparations and procedures international, 2006 - Taylor & Francis
For the last-100 years, the Pictet-Spengler (PS) reaction, first reported by Pictet and Spengler in 1911, l has been an important reaction for CC bond formation leading to ring systems …
Number of citations: 75 www.tandfonline.com
X Shao - 2000 - search.proquest.com
… However, preparation of starting 5-amino-4-chloropyrimidine (20) was not an easy task. The … As reported, the mixture of 5-aminopyrimidine (21) and 5-amino-4-chloropyrimidine (20) …
Number of citations: 0 search.proquest.com
L Marchal, R Promel, RH Martin… - Bulletin des Sociétés …, 1960 - Wiley Online Library
… constituC par un milange de 5-amino-4-chloropyrimidine (XV) et de 5-aminopyrimidine (XVI), siparable par chromatographie sur alumine. La 5-amino-4-chloropyrimidine pure (XV) fond…
Number of citations: 10 onlinelibrary.wiley.com

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